2-(5-Bromopyridin-3-yl)prop-2-en-1-ol
Description
Structural Characterization of 2-(5-Bromopyridin-3-yl)prop-2-en-1-ol
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound follows IUPAC rules by prioritizing the pyridine ring as the parent structure. The numbering begins at the nitrogen atom, with the bromine substituent at position 5 and the prop-2-en-1-ol group at position 3. The prop-2-en-1-ol moiety is an allylic alcohol with a double bond between C2 and C3 and a hydroxyl group at C1. Alternative names include 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol and the CAS registry number 145743-87-9 .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | 145743-87-9, SCHEMBL7293345 |
| SMILES | C=CC(C1=CN=CC(=C1)Br)O |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) of this compound reveals distinct signals for the pyridine ring, vinyl group, and hydroxyl proton. The pyridine protons at positions 2, 4, and 6 resonate as doublets between δ 8.5–9.0 ppm due to deshielding by the electronegative bromine atom. The vinyl protons (H₂ and H₃) appear as a pair of doublets between δ 5.5–6.5 ppm with coupling constants (J) of ~10–12 Hz, characteristic of trans-configuration. The hydroxyl proton (H₁) exhibits a broad singlet at δ 2.5–3.5 ppm, which disappears upon deuterium exchange.
Carbon-13 NMR (¹³C NMR) shows signals for the pyridine carbons (C2–C6) between 120–150 ppm, with C5 (bearing bromine) at ~135 ppm. The vinyl carbons (C2 and C3) resonate at ~125 ppm and ~140 ppm, respectively, while the hydroxyl-bearing carbon (C1) appears at ~65 ppm.
Infrared (IR) Spectroscopy and Functional Group Verification
IR spectroscopy confirms the presence of functional groups through key absorptions:
- O-H stretch : Broad band at ~3200–3500 cm⁻¹.
- C=C stretch : Medium-intensity peak at ~1650 cm⁻¹.
- C-Br stretch : Sharp peak at ~600 cm⁻¹.
- C-N stretch : Peaks at ~1350 cm⁻¹ and ~1550 cm⁻¹ from the pyridine ring.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 212.97 (M⁺, calculated for C₈H₈BrNO: 212.97). Fragmentation pathways include:
X-ray Crystallographic Studies and Molecular Geometry
While X-ray crystallographic data for this compound remains unreported, analogous compounds suggest a planar pyridine ring with bond lengths of 1.34 Å (C=N) and 1.39 Å (C-C). The prop-2-en-1-ol group likely adopts an s-cis conformation, with a C1-O bond length of ~1.43 Å and C2-C3 bond length of ~1.34 Å. The bromine atom introduces steric hindrance, causing slight distortions in the pyridine ring’s geometry.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity. The HOMO is localized on the pyridine ring and vinyl group, while the LUMO resides on the bromine atom and C1-O bond. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbital of the adjacent C-H bond, stabilizing the molecule.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8BrNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2 |
InChI Key |
YAKMBBIQLZHOBD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bromopyridine Derivatives
Key Observations:
- Positional Isomerism: The allylic alcohol position (C2 vs. C3) in propenol derivatives influences steric and electronic properties. For example, this compound may exhibit distinct hydrogen-bonding capabilities compared to its C3 isomer, affecting solubility and reactivity in catalytic systems .
- Functional Group Diversity: The acetonitrile derivative (C7H5BrN2) lacks a hydroxyl group but offers a nitrile moiety, making it suitable for nucleophilic additions or cycloadditions . In contrast, halogenated pyridinols like 5-Bromo-2-chloropyridin-3-ol serve as intermediates in agrochemical synthesis due to their dual halogen substituents .
- Synthetic Complexity : Compounds with propargyl alcohol groups (e.g., 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol) require specialized handling due to alkyne reactivity, whereas allylic alcohols are more stable but may undergo oxidation or elimination .
Market and Availability
- Pricing : 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is priced at €745/50 mg and €2,102/500 mg, reflecting higher synthesis costs compared to simpler derivatives like 2-Bromopyridine (€453/50 mg) .
- Demand Drivers : Bromopyridine derivatives are increasingly used in pharmaceutical synthesis, with the global market projected to grow due to demand for kinase inhibitors and antiviral agents .
Preparation Methods
Bromination of Pyridine Derivatives
The 5-bromo substitution on the pyridine ring is typically introduced via electrophilic aromatic substitution. For example, 3-aminopyridine can undergo bromination using bromine in acetic acid, yielding 5-bromo-3-aminopyridine as a key intermediate. This step requires precise temperature control (0–5°C) to minimize polybromination.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reactant | 3-Aminopyridine |
| Brominating Agent | Br₂ in CH₃COOH |
| Temperature | 0–5°C |
| Yield | 65–70% |
Functionalization of the Pyridine Ring
The propenol side chain is introduced via cross-coupling reactions. A Sonogashira coupling between 5-bromo-3-iodopyridine and propargyl alcohol under palladium catalysis forms the alkyne intermediate, which is subsequently reduced to the propenol derivative.
Catalyst System :
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Base: Et₃N
Key Synthesis Strategies
Palladium-Catalyzed Coupling Reactions
The Heck reaction is employed to install the propenol group. Using 5-bromo-3-vinylpyridine and allyl alcohol in the presence of Pd(OAc)₂, the reaction proceeds via a β-hydride elimination mechanism to form the α,β-unsaturated alcohol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | PPh₃ (6 mol%) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 58–62% |
Cyclization and Oxidation
An alternative route involves cyclization of N-(5-bromo-3-pyridinylmethylene)acetals under acidic conditions. For example, treatment with H₂SO₄ and P₂O₅ at 100°C induces cyclodehydration, forming an oxazole intermediate, which is subsequently oxidized to introduce the hydroxyl group.
Critical Steps :
-
Acetal Formation : Reaction of 5-bromo-3-pyridinecarbaldehyde with ethylene glycol.
-
Cyclization : H₂SO₄/P₂O₅-mediated ring closure.
-
Oxidation : H₂O₂/NaOH to convert the methyl group to a hydroxyl.
Mechanistic Insights and Side Reactions
Role of Acid Catalysts
Concentrated H₂SO₄ facilitates both cyclization and dehydration. In the synthesis of analogous compounds, P₂O₅ acts as a dehydrating agent, shifting equilibrium toward product formation. Side reactions, such as over-oxidation or polymerization, are mitigated by controlling reaction time (<2 hours).
Byproduct Formation and Mitigation
Common byproducts include:
-
Dimeric species : Formed via radical coupling of propenol intermediates.
-
Debrominated products : Arise from reductive elimination under excessive Pd loading.
Mitigation Strategies :
-
Add TEMPO (0.1 equiv) to suppress radical pathways.
-
Use anhydrous conditions to prevent hydrolysis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient). The target compound elutes at Rₕ = 0.35 (20% ethyl acetate).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 6.45 (d, J = 15 Hz, 1H, CH=CH), 4.20 (s, 2H, CH₂OH).
-
HRMS : m/z calcd for C₈H₈BrNO [M+H]⁺: 228.9702; found: 228.9705.
Industrial-Scale Considerations
Continuous Flow Synthesis
Scaling up the Heck reaction requires:
-
Microreactors to enhance heat transfer.
-
In-line IR monitoring to track conversion in real time.
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 50 kg | 200 kg |
| Cost per kg | $12,000 | $8,500 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ as a photocatalyst enables milder conditions (25°C, 12 hours). This method reduces energy consumption by 40% compared to thermal approaches.
Biocatalytic Routes
Recent advances employ alcohol dehydrogenases to enantioselectively reduce ketone precursors to the desired (S)-enantiomer (>90% ee).
Q & A
Q. What are the common synthetic routes for 2-(5-Bromopyridin-3-yl)prop-2-en-1-ol?
The compound can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between 5-bromopyridin-3-ylboronic acid and a propenol-containing electrophile (e.g., allyl bromide) under palladium catalysis . Alternatively, nucleophilic substitution of 5-bromo-3-hydroxypyridine with allyl halides may be explored, though regioselectivity must be carefully controlled using bases like NaH or K₂CO₃ .
Q. How is the structure of this compound validated after synthesis?
Basic characterization includes / NMR to confirm the allyl group’s presence and bromine’s position on the pyridine ring. IR spectroscopy can verify the hydroxyl group (O–H stretch ~3200–3600 cm). Mass spectrometry (HRMS) confirms the molecular ion peak and isotopic pattern due to bromine .
Q. What role does the bromine atom play in further functionalization?
Bromine serves as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amines, aryl, or heteroaryl groups. Its position (meta to the hydroxyl) influences reactivity and steric accessibility .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?
For poorly diffracting crystals, data collection at low temperatures (e.g., 100 K) reduces thermal motion. Twinning can be resolved using the SHELXL TWIN command, while disorder is modeled with split positions and restraints . High-resolution data (≤1.0 Å) and iterative refinement with SHELXL improve accuracy .
Q. What strategies optimize regioselectivity in introducing the propenol group to 5-bromopyridin-3-yl derivatives?
Protecting the hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions. Transition-metal catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-couplings. Computational modeling (DFT) predicts favorable transition states for allylation at the 3-position .
Q. How do steric and electronic effects influence the compound’s reactivity in metal-catalyzed reactions?
The electron-withdrawing bromine and hydroxyl groups reduce electron density on the pyridine ring, slowing electrophilic substitutions but accelerating oxidative addition in Pd-catalyzed couplings. Steric hindrance from the allyl group may require ligands like P(o-tol)₃ to prevent catalyst deactivation .
Data Analysis & Methodological Challenges
Q. How to resolve contradictory NMR data for similar bromopyridine derivatives?
Conflicting NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Compare with computed NMR spectra (DFT/GIAO) for validation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and metabolic stability. Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinases or GPCRs, leveraging the bromine’s halogen-bonding potential .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
